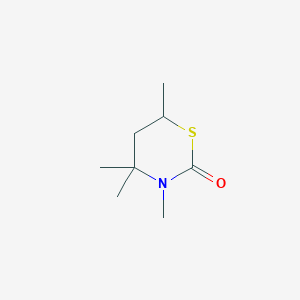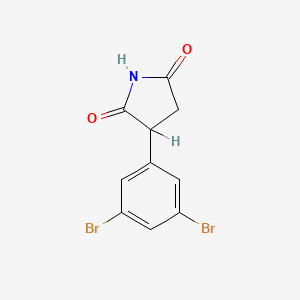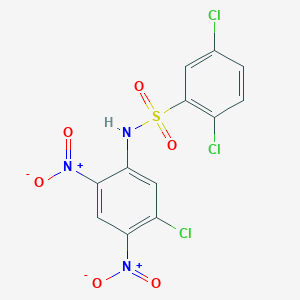
2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at temperatures ranging from 35 to 65°C, resulting in a high yield of 2,5-Dichloronitrobenzene . This intermediate can then undergo further reactions to introduce the sulfonamide group, forming the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups such as nitro and chloro enhances the reactivity of the compound towards nucleophiles.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloronitrobenzene: Shares similar structural features but lacks the sulfonamide group.
2,5-Dichloro-4-nitroaniline: Another related compound with similar reactivity but different applications.
Propriétés
Numéro CAS |
61073-06-1 |
|---|---|
Formule moléculaire |
C12H6Cl3N3O6S |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
2,5-dichloro-N-(5-chloro-2,4-dinitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H6Cl3N3O6S/c13-6-1-2-7(14)12(3-6)25(23,24)16-9-4-8(15)10(17(19)20)5-11(9)18(21)22/h1-5,16H |
Clé InChI |
HVWPPOFAFCFJIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


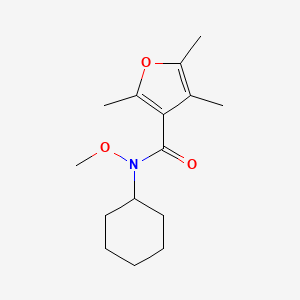
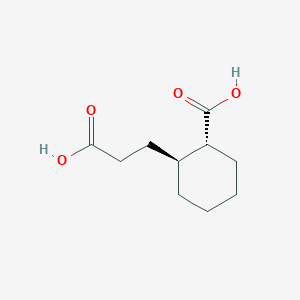
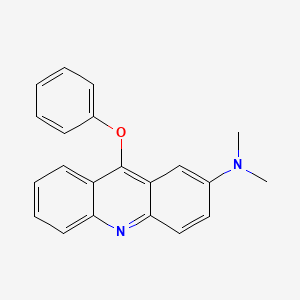
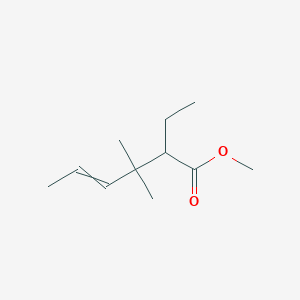

![3-{[2-Methyl-5-(prop-1-en-2-yl)cyclopentyl]methyl}pentane-2,4-dione](/img/structure/B14595265.png)
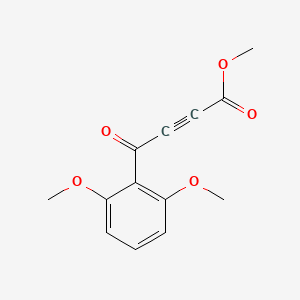
![2,6-Dimethyl-1-{2-[4-(2-methylpropyl)phenyl]propyl}piperidine](/img/structure/B14595276.png)

